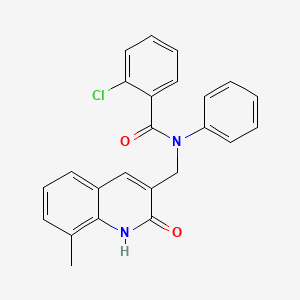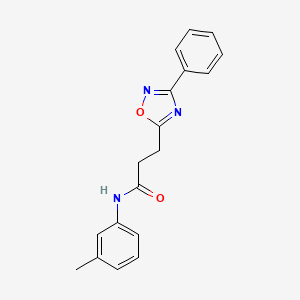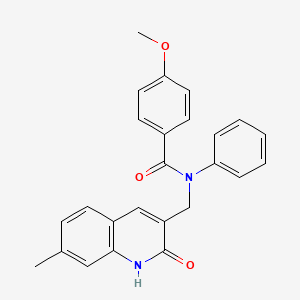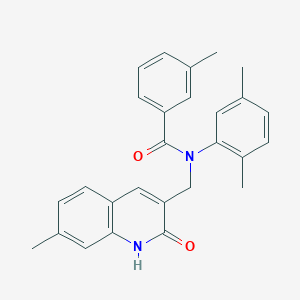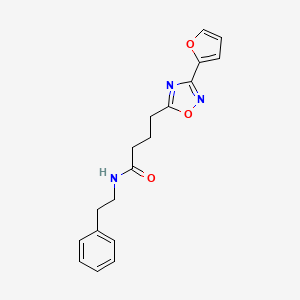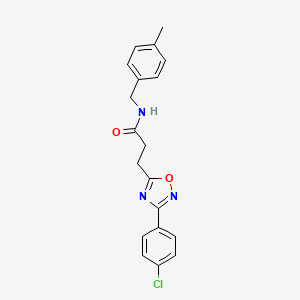
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. This enzyme is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide by 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which can promote cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
In vivo studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide can inhibit tumor growth and metastasis in mouse models of breast cancer and pancreatic cancer. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory activity against 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, its ability to inhibit cancer cell growth and sensitize them to chemotherapy, and its potential therapeutic applications in various diseases.
The limitations of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and require the use of organic solvents. It can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For the research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide include the development of more potent and selective 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide inhibitors, the identification of new therapeutic applications in various diseases, and the investigation of its potential combination with other drugs for synergistic effects. Additionally, the development of new formulation strategies to improve its solubility and bioavailability can also be explored.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloroacetyl-7-methylquinoline. This intermediate is then reacted with propylamine and sodium hydride to form the final product, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.
Propriétés
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-8-6-17(21)7-9-18)13-16-12-15-5-4-14(2)11-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCBNIYZBSDNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
